
3-(Bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
説明
Synthesis Analysis
The synthesis of similar compounds involves dissolving the starting materials in a suitable solvent under an inert atmosphere. A palladium catalyst and a base are added to the reaction mixture. The reaction mixture is then heated under reflux for several hours. After cooling, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent. The product is then purified by column chromatography or recrystallization.Molecular Structure Analysis
The molecular structure of this compound includes a bromomethyl group, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, and a benzonitrile group .Chemical Reactions Analysis
The compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a boiling point of 68 degrees Celsius at 6 mmHg and a flash point of 63 degrees Celsius . The specific gravity at 20/20 degrees Celsius is 1.26 and the refractive index is 1.45 .科学的研究の応用
Suzuki-Miyaura Cross-Coupling
One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The boronic ester serves as a nucleophilic partner, reacting with various electrophiles in the presence of a palladium catalyst .
Neutron Capture Therapy
As boron carriers, boronic esters like 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester are explored for their potential in neutron capture therapy . This is a type of cancer treatment that targets tumors on a cellular level using boron-containing compounds .
作用機序
Target of Action
The primary targets of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester, also known as 3-(Bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, are organic compounds involved in carbon-carbon bond formation reactions . These reactions are crucial in organic synthesis, particularly in the Suzuki–Miyaura coupling .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the boronic ester transfers its attached organic group to a metal, such as palladium . This reaction is part of the Suzuki–Miyaura coupling, a widely-used method for forming carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling, in which this compound plays a key role, is a biochemical pathway that leads to the formation of carbon-carbon bonds . This pathway involves the oxidative addition of an organic group to palladium, followed by transmetalation from boron to palladium, and finally reductive elimination to form the carbon-carbon bond .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also environmentally benign, making them suitable for use in various applications .
Result of Action
The primary result of the action of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester is the formation of carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The action of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester is influenced by several environmental factors. For instance, the rate of hydrolysis of boronic esters is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific conditions of its environment .
Safety and Hazards
特性
IUPAC Name |
3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(9-17)7-11(12)8-16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTGMALCZBIYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



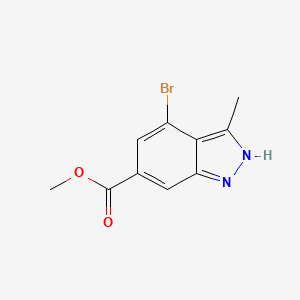
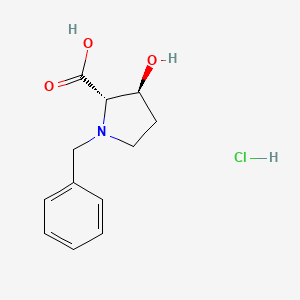
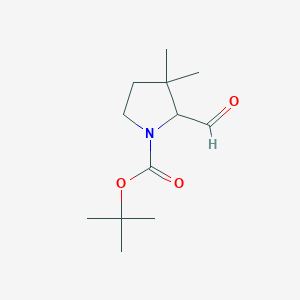
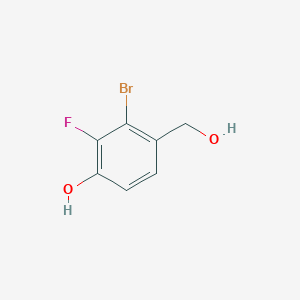
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
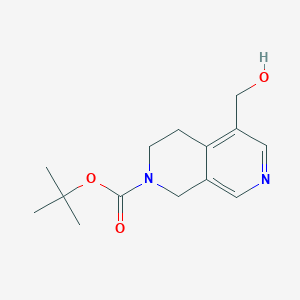
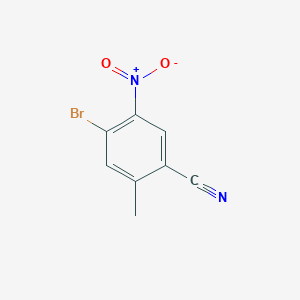
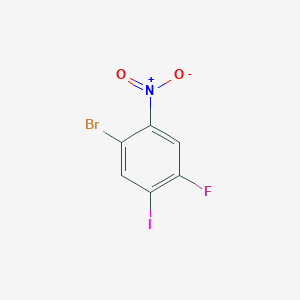


![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)
